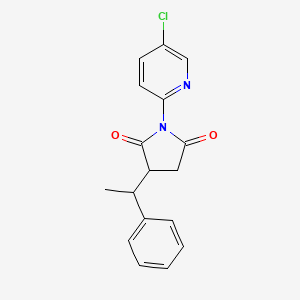
1-(5-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyridyl group substituted with a chlorine atom, a phenylethyl group, and a dihydropyrrole-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the pyrrole ring.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives with different degrees of saturation.
Substitution: The chlorine atom on the pyridyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:
1-(2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione: Similar structure but lacks the chlorine substitution on the pyridyl group.
1-(5-bromo-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-chloro-2-pyridyl)-3-(1-methyl)dihydro-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of a phenylethyl group.
Propriétés
Formule moléculaire |
C17H15ClN2O2 |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-11(12-5-3-2-4-6-12)14-9-16(21)20(17(14)22)15-8-7-13(18)10-19-15/h2-8,10-11,14H,9H2,1H3 |
Clé InChI |
ZSLFTWJRUNIOKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(=O)N(C1=O)C2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
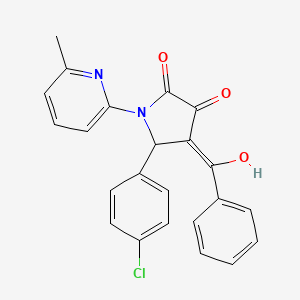
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

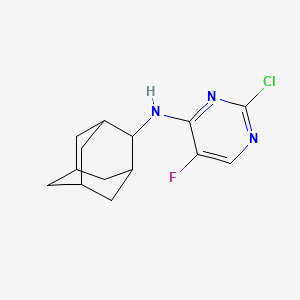
![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
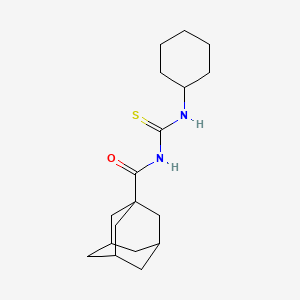
![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
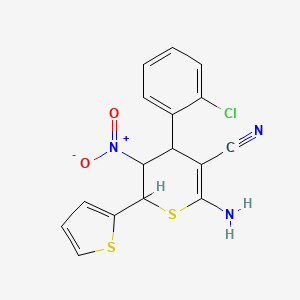
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944679.png)
